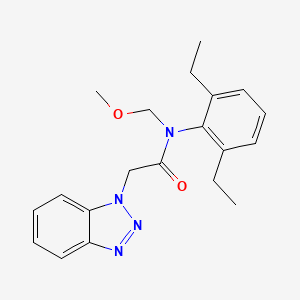![molecular formula C27H18N2O4 B10982065 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one](/img/structure/B10982065.png)
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a methoxyphenyl group, an oxoethoxy group, and an isoquinoline moiety, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
The synthesis of 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one can be achieved through multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media . This method is advantageous as it allows the synthesis of the target compound in a single synthetic stage.
Chemical Reactions Analysis
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: It may have potential therapeutic applications due to its structural similarity to other biologically active compounds.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one can be compared with other similar compounds, such as:
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Isopropyl 5-(2-(4-Methoxyphenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H18N2O4 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-19-one |
InChI |
InChI=1S/C27H18N2O4/c1-32-17-8-6-16(7-9-17)24(30)15-33-18-10-11-23-22(14-18)20-12-13-28-25-19-4-2-3-5-21(19)27(31)29(23)26(20)25/h2-14H,15H2,1H3 |
InChI Key |
JFNVCPFUZVZLLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)N4C5=C3C=CN=C5C6=CC=CC=C6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10981990.png)
![3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10981991.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981998.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10982004.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10982006.png)
![N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10982011.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10982012.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982014.png)
![3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10982019.png)
![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10982031.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B10982044.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide](/img/structure/B10982052.png)
![N-(2-{1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982057.png)
